Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate is a complex organic compound that features a benzoate ester, a piperazine ring, and a phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The starting material, 4-aminobenzoic acid, is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-aminobenzoate.
Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride to form 4-acetylpiperazine.
Coupling Reaction: The ethyl 4-aminobenzoate is then reacted with 4-acetylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form ethyl 4-(4-acetylpiperazin-1-yl)benzoate.
Phenoxyacetylation: Finally, the compound is reacted with 3-methylphenoxyacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenoxy group.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and ester functionalities.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Research: As a tool compound for studying receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as G-protein coupled receptors or ion channels. The piperazine ring and phenoxyacetyl group may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-acetylpiperazin-1-yl)benzoate
- Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate
- Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate
Uniqueness
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the piperazine ring and the phenoxyacetyl group allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H29N3O5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(3-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H29N3O5/c1-4-31-24(30)19-8-9-22(27-12-10-26(11-13-27)18(3)28)21(15-19)25-23(29)16-32-20-7-5-6-17(2)14-20/h5-9,14-15H,4,10-13,16H2,1-3H3,(H,25,29) |
InChI Key |
WIASMQZYAKCPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
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